molecular formula C9H14N2O2 B585844 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide CAS No. 152860-42-9

3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

Cat. No.: B585844
CAS No.: 152860-42-9
M. Wt: 182.223
InChI Key: KEZWZBKPGNFETN-UHFFFAOYSA-N
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Description

3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.223 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

The synthesis of 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst to introduce the dioxide functionality. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxide functionality to other forms, such as hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide can be compared with other similar compounds, such as:

    Quinoxaline: The parent compound, which lacks the dioxide functionality.

    2-Methylquinoxaline: A derivative with a similar structure but without the hexahydro and dioxide groups.

    4a,5,6,7,8,8a-Hexahydroquinoxaline: A compound with a similar bicyclic structure but without the methyl and dioxide groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

152860-42-9

Molecular Formula

C9H14N2O2

Molecular Weight

182.223

IUPAC Name

3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C9H14N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h6,8-9H,2-5H2,1H3

InChI Key

KEZWZBKPGNFETN-UHFFFAOYSA-N

SMILES

CC1=C[N+](=O)C2CCCCC2N1[O-]

Origin of Product

United States

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